molecular formula C20H23N2O5P B12782579 N-(3-Phenyl-2-isoxazolin-5-yl(P-ethoxy)phosphonoyl)glycine benzyl ester CAS No. 125674-72-8

N-(3-Phenyl-2-isoxazolin-5-yl(P-ethoxy)phosphonoyl)glycine benzyl ester

Cat. No.: B12782579
CAS No.: 125674-72-8
M. Wt: 402.4 g/mol
InChI Key: MXQZFOLRLJIWSN-UHFFFAOYSA-N
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Description

N-(3-Phenyl-2-isoxazolin-5-yl(P-ethoxy)phosphonoyl)glycine benzyl ester is a complex organic compound that features a unique combination of functional groups, including an isoxazoline ring, a phosphonoyl group, and a glycine benzyl ester moiety

Preparation Methods

Scientific Research Applications

N-(3-Phenyl-2-isoxazolin-5-yl(P-ethoxy)phosphonoyl)glycine benzyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-Phenyl-2-isoxazolin-5-yl(P-ethoxy)phosphonoyl)glycine benzyl ester involves its interaction with specific molecular targets. The isoxazoline ring can interact with enzymes or receptors, potentially inhibiting their activity . The phosphonoyl group may participate in binding to metal ions or other biomolecules, influencing various biochemical pathways .

Properties

CAS No.

125674-72-8

Molecular Formula

C20H23N2O5P

Molecular Weight

402.4 g/mol

IUPAC Name

benzyl 2-[[ethoxy-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)phosphoryl]amino]acetate

InChI

InChI=1S/C20H23N2O5P/c1-2-26-28(24,20-13-18(22-27-20)17-11-7-4-8-12-17)21-14-19(23)25-15-16-9-5-3-6-10-16/h3-12,20H,2,13-15H2,1H3,(H,21,24)

InChI Key

MXQZFOLRLJIWSN-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1CC(=NO1)C2=CC=CC=C2)NCC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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